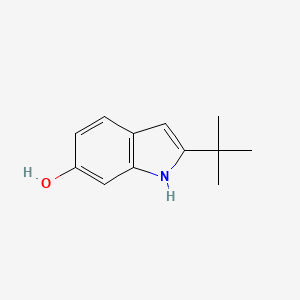

2-(tert-Butyl)-1H-indol-6-ol

CAS No.:

Cat. No.: VC17574274

Molecular Formula: C12H15NO

Molecular Weight: 189.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15NO |

|---|---|

| Molecular Weight | 189.25 g/mol |

| IUPAC Name | 2-tert-butyl-1H-indol-6-ol |

| Standard InChI | InChI=1S/C12H15NO/c1-12(2,3)11-6-8-4-5-9(14)7-10(8)13-11/h4-7,13-14H,1-3H3 |

| Standard InChI Key | OHGLLDODIATOLE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC2=C(N1)C=C(C=C2)O |

Introduction

2-(tert-Butyl)-1H-indol-6-ol is a synthetic organic compound belonging to the indole family. It is characterized by the presence of a tert-butyl group at position 2 and a hydroxyl group at position 6 of the indole ring. The molecular formula of this compound is C12H15NO, with a molecular weight of approximately 189.25 g/mol .

Synthesis Methods

The synthesis of 2-(tert-Butyl)-1H-indol-6-ol typically involves several steps, starting with indole derivatives as precursors. Common methods include Friedel-Crafts acylation, amidation, and reduction processes to introduce functional groups at specific positions on the indole ring.

Biological Activities and Potential Applications

Indole derivatives, including 2-(tert-Butyl)-1H-indol-6-ol, are known for their diverse biological activities, making them significant in medicinal chemistry. These compounds can modulate various biological pathways, such as anti-inflammatory responses and neuroprotective effects. The presence of the hydroxyl group may enhance binding to biological targets through hydrogen bonding.

Research Findings and Future Directions

Research into the specific biological mechanisms and targets of 2-(tert-Butyl)-1H-indol-6-ol is ongoing. Interaction studies using techniques like infrared spectroscopy and differential scanning calorimetry provide insights into its thermal stability and functional groups. Further studies are needed to fully elucidate its pharmacological profile and potential applications in medicine.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(tert-Butyl)-1H-indol-6-ol, each with unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(tert-Butyl)-6-chloro-1H-indole | Chlorine substitution at position 6 | Enhanced reactivity due to halogen effects |

| 2-tert-butyl-1H-indol-5-amino | Amino group at position 5 | Increased biological activity through amino functionality |

| tert-Butyl N-(2-oxoindolin-6-yl)carbamate | Carbamate moiety attached to indole | Diverse biological activities linked to carbamate structure |

These compounds illustrate the diversity within indole derivatives and highlight the unique aspects of 2-(tert-Butyl)-1H-indol-6-ol.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume